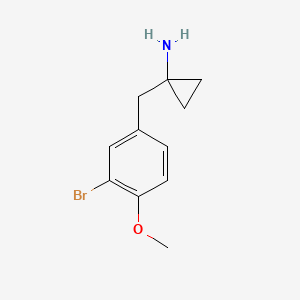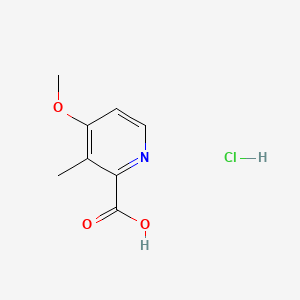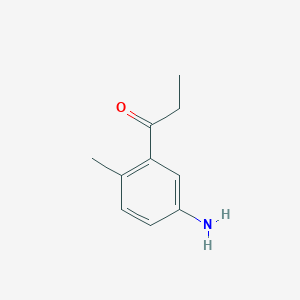
2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Pentyloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{C9H19O3} + \text{ClSO3H} \rightarrow \text{C9H19ClO4S} + \text{H2O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Common Reagents and Conditions
Amines: React with the sulfonyl chloride to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Water: Causes hydrolysis to sulfonic acid and hydrochloric acid.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Sulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Biology: In the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chlorine atom, forming a new bond with the sulfur atom. This reactivity is exploited in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethanesulfonyl Chloride: Similar structure but with a shorter carbon chain.
Butanesulfonyl Chloride: Similar structure but with a different alkyl group.
Uniqueness
2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a pentyloxyethoxy group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other sulfonyl chlorides may not be able to fulfill.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
2-(2-pentoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-2-3-4-5-13-6-7-14-8-9-15(10,11)12/h2-9H2,1H3 |
InChI-Schlüssel |
BGHICZXBPKWMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
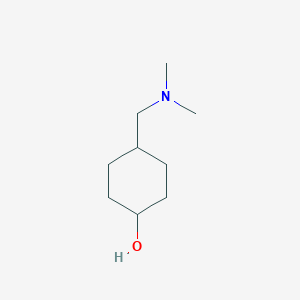
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)
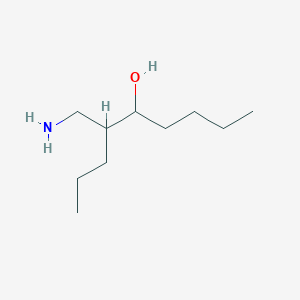
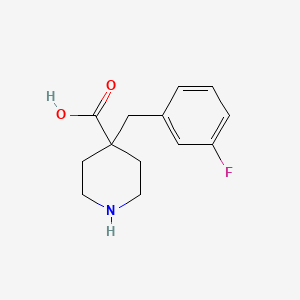
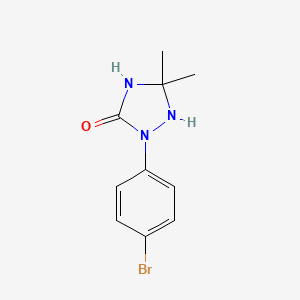
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)
